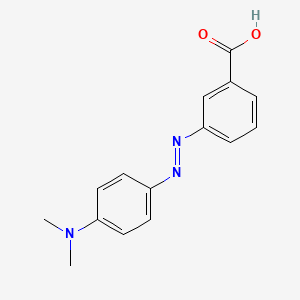

3'-Carboxy-4-dimethylaminoazobenzene

説明

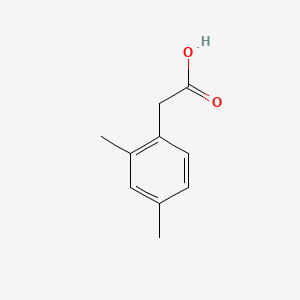

Synthesis Analysis

The synthesis of 3'-Carboxy-4-dimethylaminoazobenzene and related compounds involves the coupling of diazonium salts with N, N-dimethylaniline or the reduction of corresponding nitrobenzenes. These processes lead to various derivatives with different substituents and structural features (Mori, Niwa, & Toyoshi, 1981).

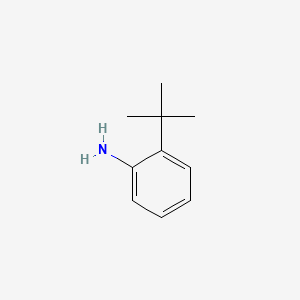

Molecular Structure Analysis

The molecular structure of 3'-Carboxy-4-dimethylaminoazobenzene derivatives has been investigated using various spectroscopic and crystallographic techniques. Studies have shown that these molecules can adopt different conformations and possess significant structural features like the azo linkage and substituted groups, which influence their physical and chemical properties (Yang, You, Zhang, & Zhang, 2006).

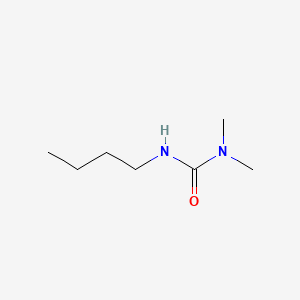

Chemical Reactions and Properties

These azobenzene derivatives undergo various chemical reactions, including demethylation and isomerization. Demethylation of 4-dimethylaminoazobenzene is a stepwise process that results in the formation of primary aminoazo dyes (Miller, Plescia, Miller, & Heidelberger, 1952). The isomerization reactions of azobenzene derivatives have been extensively studied, revealing insights into the molecular interactions and kinetics involved (Baba et al., 2006).

Physical Properties Analysis

The physical properties of these compounds, such as crystal structure and molecular geometry, have been determined using X-ray crystallography and other theoretical methods. These studies provide insights into the conformational aspects and intermolecular interactions of the azobenzene derivatives (Sasaki, Kitoh, Hayashi, & Kunimoto, 2004).

Chemical Properties Analysis

The chemical properties of 3'-Carboxy-4-dimethylaminoazobenzene, such as reactivity and stability, are influenced by its molecular structure. The presence of the azo group and other substituents play a crucial role in determining its chemical behavior and interactions with other molecules (Bullerwell et al., 1995).

科学的研究の応用

Application in Cancer Research

- Scientific Field: Cancer Research

- Summary of Application: The compound has been used in studies related to carcinogenesis, specifically in the context of liver cancer . It has been observed that the pattern of carcinogenic aminoazo dye-binding proteins in rat liver changes irreversibly during continuous feeding of 3’-Methyl-4-dimethylaminoazobenzene .

- Methods of Application: The experimental procedure involved feeding rats with a large dose (40 mg) of 3’-Methyl-4-dimethylaminoazobenzene. The pattern of dye-binding proteins in the heat-treated cell sap of the liver was analyzed by chromatography on carboxymethylcellulose as well as by gel filtration in Sephadex G-100 .

- Results: The results suggest that the changing pattern of dye-binding proteins in the course of continuous dye feeding is irreversible .

Application in Tryptophan Metabolism Studies

- Scientific Field: Biochemistry

- Summary of Application: The compound has been used in studies investigating the effect of feeding 3’-Methyl-4-dimethylaminoazobenzene on tryptophan metabolism in rats .

- Methods of Application: The experimental procedure involved feeding rats with the hepatic carcinogen 3’-Methyl-4-dimethylaminoazobenzene .

- Results: It was found that liver tryptophan pyrrolase and kynureninase activity decreased when rats were fed the hepatic carcinogen 3’-Methyl-4-dimethylaminoazobenzene, whereas liver kynurenine transaminase activity did not differ significantly from that of the controls .

Application in Forensic Toxicology

- Scientific Field: Forensic Toxicology

- Summary of Application: The compound has been used in studies related to the pharmacokinetics, pharmacodynamics, and toxicity of the new psychoactive substance 3,4-dimethylmethcathinone (3,4-DMMC) .

- Methods of Application: An exhaustive literature search was carried out with PubMed, drug use forums and blogs, and sites from governmental agencies .

- Results: 3,4-DMMC is a synthetic cathinone that was first detected in Europe in 2010. Its recreational use and trade in retail outlets have been prohibited in several countries, but the drug remains readily available for purchase on the Internet .

Application in Drug Discovery

- Scientific Field: Drug Discovery

- Summary of Application: The compound has been used in studies related to drug discovery, specifically in the context of coloring agents .

- Methods of Application: The experimental procedure involved the use of the compound as a coloring agent in drug discovery .

- Results: The compound has been found to be useful in the discovery of new drugs due to its coloring properties .

Application in Forensic Toxicology

- Scientific Field: Forensic Toxicology

- Summary of Application: The compound has been used in studies related to the pharmacokinetics, pharmacodynamics, and toxicity of the new psychoactive substance 3,4-dimethylmethcathinone (3,4-DMMC) .

- Methods of Application: An exhaustive literature search was carried out with PubMed, drug use forums and blogs, and sites from governmental agencies .

- Results: 3,4-DMMC is a synthetic cathinone that was first detected in Europe in 2010. Its recreational use and trade in retail outlets have been prohibited in several countries, but the drug remains readily available for purchase on the Internet .

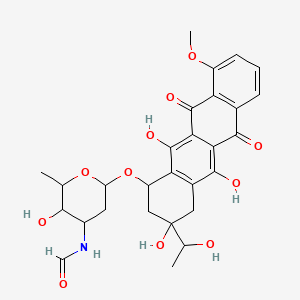

Application in Biochemical Research

- Scientific Field: Biochemical Research

- Summary of Application: The compound has been used in studies related to the reduction of 2-Carboxy-4’-dimethylaminoazobenzene by Bacillus Diaphorase .

- Methods of Application: The experimental procedure involved the use of Bacillus diaphorase together with NADH .

- Results: 2-Carboxy-4’-dimethylaminoazobenzene (CDMAB) was reductively cleaved into its two component primary arylamines by Bacillus diaphorase together with NADH .

特性

IUPAC Name |

3-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-18(2)14-8-6-12(7-9-14)16-17-13-5-3-4-11(10-13)15(19)20/h3-10H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMPLPMVLCTBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031332 | |

| Record name | 3-((p-(Dimethylamino)phenyl)azo)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Carboxy-4-dimethylaminoazobenzene | |

CAS RN |

20691-84-3 | |

| Record name | 3-[2-[4-(Dimethylamino)phenyl]diazenyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20691-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, m-((p-(dimethylamino)phenyl)azo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020691843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((p-(Dimethylamino)phenyl)azo)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Aminocarbonyl)amino]benzoic acid](/img/structure/B1265840.png)